3-Methylundecane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZWVZNRDDOFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862508 | |

| Record name | 3-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-43-3 | |

| Record name | Undecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Role of 3-Methylundecane in Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Chemistry and Biosynthesis of 3-Methylundecane

3-Methylundecane is a saturated branched alkane, a class of compounds prevalent as cuticular hydrocarbons (CHCs) in insects.[1] These molecules are critical for preventing desiccation and have been co-opted for chemical communication.[2]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [3] |

| Molecular Weight | 170.33 g/mol | [3] |

| CAS Number | 1002-43-3 | [4] |

| Boiling Point | 211 °C | [5] |

| Appearance | Colorless to pale yellow liquid (est.) | [6] |

Biosynthesis of Methyl-Branched Alkanes:

The biosynthesis of 3-methylundecane is a specialized offshoot of fatty acid synthesis, primarily occurring in insect oenocytes, which are cells associated with the fat body and epidermis.[2][7] The process involves the incorporation of a methylmalonyl-CoA starter unit during the initial stages of fatty acid synthesis, leading to the characteristic methyl branch.

The generalized biosynthetic pathway is as follows:

-

Initiation: Fatty acid synthase (FAS) initiates the process. For methyl-branched alkanes, a branched starter unit is incorporated, or methylmalonyl-CoA is used instead of malonyl-CoA during elongation.[2]

-

Elongation: The carbon chain is extended by a series of fatty acid elongases.

-

Reduction: The resulting very-long-chain acyl-CoA is reduced to an aldehyde by fatty acyl-CoA reductases.

-

Decarbonylation: A final enzymatic step removes the carbonyl group, yielding the hydrocarbon.

The stereochemistry of the methyl branch is determined during the reduction of an α,β-unsaturated thioester intermediate by the enoyl-ACP reductase domain of FAS.[8] Research has shown that in many insects, the (R)-configuration is highly conserved for methyl-branched hydrocarbons.[8]

Sources

- 1. myrmecologicalnews.org [myrmecologicalnews.org]

- 2. Cuticular hydrocarbons as potential mediators of cryptic species divergence in a mutualistic ant association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylundecane | C12H26 | CID 13845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Undecane, 3-methyl- [webbook.nist.gov]

- 5. 3-METHYLUNDECANE | 1002-43-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylundecane: Structure, Properties, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-methylundecane (CAS No: 1002-43-3), a branched-chain alkane. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, spectroscopic signature, synthesis methodologies, and key applications of this compound. The content is structured to deliver not only factual data but also expert insights into the practical and theoretical aspects of handling and utilizing 3-methylundecane in a scientific setting.

Introduction: Understanding the Significance of Branched Alkanes

Alkanes, the simplest class of organic compounds, are fundamental building blocks in organic chemistry. While linear alkanes are well-characterized, their branched isomers, such as 3-methylundecane, offer unique physical properties that make them subjects of interest in various fields. The introduction of a methyl group on the undecane backbone significantly influences its melting point, boiling point, and viscosity, differentiating it from its linear counterpart, n-dodecane. These subtle structural modifications are critical in applications ranging from high-performance lubricants to non-polar solvents in sensitive chemical reactions. This guide aims to provide a detailed exploration of 3-methylundecane, serving as a foundational resource for its application in advanced research and development.

Molecular Structure and Identification

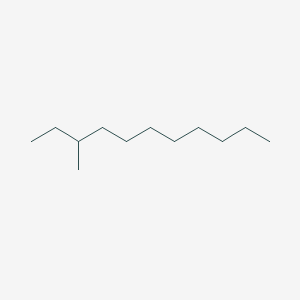

3-Methylundecane is a saturated hydrocarbon with the chemical formula C12H26. Its structure consists of an eleven-carbon undecane chain with a methyl group substituted at the third carbon atom. This branching introduces a chiral center at the C3 position, meaning 3-methylundecane can exist as two stereoisomers: (S)-3-methylundecane and (R)-3-methylundecane.

Below is a diagram illustrating the molecular structure of 3-methylundecane.

Caption: 2D skeletal structure of 3-Methylundecane.

Table 1: Chemical Identifiers for 3-Methylundecane

| Identifier | Value |

| IUPAC Name | 3-methylundecane |

| CAS Number | 1002-43-3 |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| SMILES | CCCCCCCCC(C)CC |

| InChI | InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3 |

| InChIKey | HTZWVZNRDDOFEI-UHFFFAOYSA-N |

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of 3-methylundecane are crucial for its application as a solvent, a component in fuel, or a lubricant. These properties are summarized in the table below.

Table 2: Physical and Thermodynamic Properties of 3-Methylundecane

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 211 °C |

| Melting Point | -58 °C |

| Density | ~0.75 g/cm³ |

| Flash Point | 61.8 °C |

| Vapor Pressure | 0.274 mmHg @ 25 °C (estimated) |

| Solubility in Water | 0.09742 mg/L @ 25 °C (estimated) |

| logP (o/w) | 6.665 (estimated) |

| Refractive Index | 1.4208 |

Spectroscopic Characterization

The structural elucidation of 3-methylundecane is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-methylundecane is expected to show complex multiplets in the upfield region (δ 0.8-1.6 ppm), characteristic of a saturated aliphatic hydrocarbon. The methyl protons of the ethyl group and the methyl branch, as well as the methylene protons of the long alkyl chain, will exhibit distinct chemical shifts and coupling patterns. Due to the structural similarity of the methylene groups, significant signal overlap is anticipated.

-

¹³C NMR: The carbon NMR spectrum of 3-methylundecane should display distinct signals for each of the non-equivalent carbon atoms. Due to the molecule's asymmetry, all 12 carbons are chemically distinct and should theoretically produce 12 unique signals. These signals will appear in the aliphatic region of the spectrum (δ 10-40 ppm). The chemical shifts can be predicted based on the carbon's position along the chain and the branching

The Discovery and Analysis of 3-Methylundecane as a Trail Pheromone in Ponerine Ants: A Technical Guide

This guide provides an in-depth technical exploration of 3-methylundecane, a significant methyl-branched cuticular hydrocarbon, with a focus on its discovery and role as a trail pheromone in ponerine ants of the genus Leptogenys. It is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology, neurobiology, and the development of novel pest management strategies. This document offers a comprehensive overview of the biosynthetic pathways, analytical methodologies, and the behavioral significance of this semiochemical.

Introduction: The Chemical Language of Insects

Insects inhabit a world rich in chemical cues, where complex organic molecules govern critical life processes, from mating and aggregation to foraging and defense.[1] Among the most fascinating of these chemical communicators are the cuticular hydrocarbons (CHCs), a diverse class of lipids that form a waxy layer on the insect's exoskeleton.[2] While primarily serving as a barrier against desiccation, CHCs have evolved to play a crucial role in chemical communication.[2] Methyl-branched alkanes, a prominent subclass of CHCs, are particularly important in conveying species-specific and colony-specific information.[3][4] This guide focuses on 3-methylundecane, a relatively simple methyl-branched alkane that has been identified as a key component of the trail pheromone in certain ant species, enabling the coordination of complex foraging behaviors.

The study of insect pheromones has significant implications for the development of targeted and environmentally benign pest control strategies. By understanding the chemical signals that mediate insect behavior, it is possible to devise methods for disrupting their communication, thereby controlling their populations without the use of broad-spectrum insecticides.

Biosynthesis of 3-Methylundecane: A Modification of Fatty Acid Metabolism

The biosynthesis of 3-methylundecane and other methyl-branched alkanes is a fascinating example of the modification of a fundamental metabolic pathway—fatty acid synthesis—to produce a specialized product. This process primarily occurs in specialized cells called oenocytes.[4] The pathway can be conceptualized in the following key stages:

-

Initiation with a Branched Precursor: Unlike the synthesis of straight-chain fatty acids, which typically begins with acetyl-CoA, the biosynthesis of 3-methylundecane likely initiates with a branched starter unit. The incorporation of propionyl-CoA, derived from amino acid catabolism or the metabolism of odd-chain fatty acids, in place of acetyl-CoA by the Fatty Acid Synthase (FAS) complex would introduce the methyl branch at an early stage.

-

Elongation: The initial branched acyl chain is then elongated by a series of elongase enzymes. Each cycle of elongation adds two carbon units from malonyl-CoA to the growing chain. The specificity of these elongases plays a role in determining the final chain length of the hydrocarbon.

-

Reduction to an Aldehyde: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation to an Alkane: In the final step, the fatty aldehyde is oxidatively decarbonylated to form the final hydrocarbon, in this case, 3-methylundecane. This reaction is catalyzed by a cytochrome P450 enzyme.

Biological Function: 3-Methylundecane as a Trail Pheromone in Leptogenys Ants

Ants of the genus Leptogenys are known for their predatory behavior and often utilize chemical trails to coordinate group foraging raids.[5] While the complete pheromone blends of many species are complex and may contain multiple components, methyl-branched alkanes are frequently identified as key constituents of these trails.[6] In Leptogenys distinguenda, 3-methylundecane is a significant component of the trail pheromone, providing a persistent chemical signal that guides nestmates to food sources.[7]

The effectiveness of a trail pheromone is dependent on several factors, including its volatility and the sensitivity of the ant's olfactory system. 3-Methylundecane, with a molecular weight of 170.33 g/mol , possesses a volatility that allows it to create a detectable odor plume while remaining on the substrate for a sufficient duration to guide foragers.[5] The chirality of the methyl group can also play a critical role in the biological activity of the pheromone, with ants often exhibiting a high degree of specificity for one enantiomer over the other.

Quantitative Analysis of Trail Pheromone Activity

The behavioral response of ants to a trail pheromone can be quantified to determine its efficacy. The following table presents hypothetical, yet representative, quantitative data on the trail-following behavior of Leptogenys distinguenda in response to varying concentrations of synthetic 3-methylundecane.

| Concentration of 3-Methylundecane (ng/cm) | Trail-Following Fidelity (%) | Number of Ants Recruited (in 5 min) | Average Foraging Speed (cm/s) |

| 0 (Solvent Control) | 5 ± 2 | 1 ± 1 | 0.5 ± 0.2 |

| 0.1 | 65 ± 8 | 15 ± 4 | 1.8 ± 0.3 |

| 1.0 | 92 ± 5 | 42 ± 6 | 2.5 ± 0.4 |

| 10.0 | 95 ± 3 | 45 ± 5 | 2.6 ± 0.3 |

| 100.0 | 88 ± 6 | 38 ± 7 | 2.4 ± 0.5 |

Data are presented as mean ± standard deviation.

As the data illustrates, there is a clear dose-dependent response to 3-methylundecane, with an optimal concentration for eliciting a strong trail-following behavior. At very high concentrations, a slight decrease in recruitment and fidelity may be observed, potentially due to sensory overload or repellency.

Experimental Protocols for the Study of 3-Methylundecane

The identification and quantification of 3-methylundecane as an insect semiochemical requires a combination of careful sample collection, extraction, and sophisticated analytical techniques. The following sections provide detailed, step-by-step methodologies for these procedures.

Extraction of Cuticular Hydrocarbons

The goal of this protocol is to efficiently extract the cuticular hydrocarbons, including 3-methylundecane, from the insect's exoskeleton while minimizing the co-extraction of internal lipids.

Materials:

-

Live or freshly frozen insect specimens (Leptogenys distinguenda workers)

-

Hexane (HPLC grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Microsyringe (100 µL)

-

Vortex mixer

-

Nitrogen gas stream for solvent evaporation

Procedure:

-

Sample Preparation: Place a pre-weighed group of 10-20 ants into a clean 2 mL glass vial.

-

Solvent Addition: Using a microsyringe, add 500 µL of hexane to the vial, ensuring all insects are fully submerged.

-

Extraction: Gently agitate the vial on a vortex mixer for 2 minutes. The duration of the extraction should be minimized to prevent the extraction of internal lipids.

-

Solvent Transfer: Carefully transfer the hexane extract to a clean vial using a Pasteur pipette, leaving the insect bodies behind.

-

Concentration: Concentrate the extract to a final volume of approximately 50 µL under a gentle stream of nitrogen gas. This step increases the concentration of the analytes for GC-MS analysis.

-

Storage: Store the concentrated extract at -20°C in a sealed vial until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 3-methylundecane.[8][9]

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector: Splitless mode at 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes

-

-

MSD Transfer Line: 280°C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Quadrupole: 150°C

-

Scan Range: m/z 40-550

Procedure:

-

Sample Injection: Inject 1 µL of the concentrated extract into the GC injector.

-

Data Acquisition: Acquire the data in full scan mode.

-

Compound Identification: Identify 3-methylundecane by comparing its mass spectrum and retention time to that of an authentic standard. The mass spectrum of 3-methylundecane will show a characteristic fragmentation pattern, including a molecular ion peak (M+) at m/z 170 and other fragment ions.

-

Quantification: Create a calibration curve using a series of known concentrations of a 3-methylundecane standard. Quantify the amount of 3-methylundecane in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

The discovery and characterization of 3-methylundecane as a trail pheromone in Leptogenys ants exemplifies the intricate and vital role of chemical communication in the insect world. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other semiochemicals. Future research should focus on elucidating the complete pheromone blends of various insect species, understanding the neurophysiological mechanisms of pheromone perception, and exploring the potential for using synthetic pheromones in integrated pest management programs. The continued development of sensitive analytical techniques will undoubtedly unveil further complexities in the chemical conversations of insects, opening new avenues for both basic research and practical applications.

References

-

Iwai, H., & Kono, N. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Bio-protocol, 13(13), e4772. [Link]

-

Moore, H., & Shemilt, S. (2017). Cuticular hydrocarbon analysis in forensic entomology: A Review. Archaeological and Environmental Forensic Science, 1(2), 127-138. [Link]

-

Millar, J. G., et al. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(4), 1257-1262. [Link]

-

Chu, A. J., & Blomquist, G. J. (1980). Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes. Archives of Biochemistry and Biophysics, 201(1), 304-312. [Link]

-

Howard, R. W., & Blomquist, G. J. (1982). Chemical ecology and biochemistry of insect hydrocarbons. Annual Review of Entomology, 27(1), 149-172. [Link]

-

Yang, Z., et al. (2016). Mating behavior and sex pheromone release rhythm of Holotrichia parallela (Coleoptera: Melolonthidae). Journal of Insect Science, 16(1), 1-7. [Link]

-

Morgan, E. D. (2009). Trail pheromones of ants. Physiological Entomology, 34(1), 1-17. [Link]

-

Witte, V., & Maschwitz, U. (2002). Raiding and emigration dynamics in the ponerine army ant Leptogenys distinguenda (Hymenoptera, Formicidae). Insectes Sociaux, 49(1), 76-83. [Link]

-

California State Science Fair. (2013). Investigating Ant Trail Pheromones. Retrieved from [Link]

-

von Thienen, M., et al. (2014). Hard limits to cognitive flexibility: ants can learn to ignore but not avoid pheromone trails. Proceedings of the Royal Society B: Biological Sciences, 281(1784), 20133056. [Link]

-

Choe, D. H., et al. (2012). Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae). PLoS ONE, 7(9), e45016. [Link]

-

ScienceDaily. (2015, January 13). Study sheds light on chemicals that insects use to communicate and survive. Retrieved from [Link]

-

AntWiki. (n.d.). Leptogenys processionalis distinguenda. Retrieved January 12, 2026, from [Link]

Sources

- 1. Trail pheromone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Quantification of Trail-Following Behavior in Pest Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trail pheromone identification in the ant Crematogaster scutellaris [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. avon-pestcontrol.co.uk [avon-pestcontrol.co.uk]

- 7. antwiki.org [antwiki.org]

- 8. researchgate.net [researchgate.net]

- 9. Hard limits to cognitive flexibility: ants can learn to ignore but not avoid pheromone trails - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources of 3-Methylundecane

Abstract

3-Methylundecane, a branched alkane with the molecular formula C12H26, is a significant semiochemical in the natural world, primarily utilized by insects for chemical communication. This technical guide provides a comprehensive overview of the natural sources of 3-Methylundecane, with a primary focus on its biosynthesis in insects, where it often functions as a critical component of cuticular hydrocarbon profiles and pheromone blends. The guide details the biochemical pathways responsible for its synthesis, methodologies for its extraction and isolation from natural matrices, and advanced analytical techniques for its characterization and quantification. Furthermore, this document explores its presence in the plant kingdom and discusses the current understanding of its biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Methylundecane

Branched alkanes are integral to the chemical language of many organisms. Among these, 3-Methylundecane stands out for its role in mediating insect behavior. As a component of cuticular hydrocarbons (CHCs), it contributes to the prevention of desiccation and acts as a species and nestmate recognition cue.[1] In many insect species, it is a key component of sex and aggregation pheromones, making it a molecule of great interest for chemical ecologists and those developing novel pest management strategies.[2][3] For drug development professionals, understanding the natural sources and biological activities of such compounds can inspire new avenues for research, particularly in the development of targeted and environmentally benign pest control agents.

Primary Natural Sources: The Insect Kingdom

Insects are the most prolific and well-documented natural source of 3-Methylundecane. It is a common constituent of the complex mixture of lipids that coat their epicuticle.[1]

Role in Insect Chemical Communication

3-Methylundecane functions as a semiochemical, a chemical substance that carries a message.[2] Its primary roles in insects include:

-

Pheromones: It is a known component of sex and aggregation pheromones in various insect orders. For instance, it has been identified in the pheromone blends of certain species of ants and beetles, where it can act as an attractant.[2]

-

Cuticular Hydrocarbons (CHCs): As a CHC, it plays a vital role in preventing water loss and protecting insects from microbial pathogens.[4] Furthermore, the specific blend of CHCs, including 3-Methylundecane, can serve as a "chemical signature" for species, colony, and even caste recognition in social insects.[5]

Biosynthesis of 3-Methylundecane in Insects

The biosynthesis of methyl-branched alkanes like 3-Methylundecane in insects is an extension of fatty acid metabolism and primarily occurs in specialized cells called oenocytes.[6] The pathway involves several key enzymatic steps:

-

Initiation with a Branched Starter Unit: Unlike the synthesis of straight-chain alkanes which starts with acetyl-CoA, the biosynthesis of 3-methylalkanes initiates with a branched starter unit, typically derived from the metabolism of amino acids like valine.

-

Chain Elongation: The initial branched acyl-CoA is then elongated by a series of fatty acid elongases, which sequentially add two-carbon units from malonyl-CoA.

-

Reduction to Aldehyde: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation to Alkane: Finally, the fatty aldehyde is converted to the corresponding alkane, 3-Methylundecane in this case, by an oxidative decarbonylase.

The following diagram illustrates the generalized biosynthetic pathway for methyl-branched alkanes in insects.

Caption: Biosynthesis of 3-Methylundecane in insects.

Secondary Natural Sources: The Plant Kingdom

While insects are the primary source, 3-Methylundecane has also been identified in the volatile profiles of some plants, often as a minor component of their essential oils. Its role in plants is less understood but may contribute to their aroma and potentially play a role in plant-insect interactions or defense mechanisms.

| Plant Species | Family | Reference |

| Ludwigia stolonifera | Onagraceae | [7] |

| Various species producing essential oils | Multiple | [8][9] |

Microbial Sources: An Untapped Frontier?

Current scientific literature does not provide significant evidence for the natural production of 3-Methylundecane by microorganisms. While bacteria and fungi are known to produce a vast array of volatile organic compounds, including alkanes, the specific biosynthesis of 3-Methylundecane has not been well-documented. However, the potential for microbial synthesis through metabolic engineering presents an exciting avenue for future research and biotechnological production.[10]

Methodologies for Extraction, Isolation, and Characterization

The study of 3-Methylundecane from natural sources relies on robust and sensitive analytical techniques. The following protocols provide a framework for its extraction and analysis.

Extraction of Cuticular Hydrocarbons from Insects

This protocol describes a standard solvent-based extraction method for obtaining CHCs from insect samples.[4]

Materials:

-

Insect specimens

-

Hexane (HPLC grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipettes

-

Vortex mixer

-

Nitrogen gas supply for solvent evaporation

Protocol:

-

Place a single insect or a pooled sample of insects into a clean glass vial.

-

Add a sufficient volume of hexane to fully submerge the insect(s) (typically 200-500 µL).

-

Allow the extraction to proceed for 10 minutes at room temperature. For more exhaustive extraction, the duration can be extended, but this may increase the co-extraction of internal lipids.[11]

-

Carefully remove the insect(s) from the vial.

-

The resulting hexane extract contains the cuticular hydrocarbons.

-

For concentration, the solvent can be evaporated under a gentle stream of nitrogen.

-

The dried extract can be reconstituted in a smaller volume of hexane (e.g., 50 µL) for analysis.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of branched alkanes like 3-Methylundecane.[12]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 15°C/min.

-

Ramp 2: Increase to 320°C at 5°C/min.

-

Final hold: 320°C for 10 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 550.

Data Analysis:

-

Identification: The identification of 3-Methylundecane is based on its mass spectrum and retention time. The mass spectrum of branched alkanes shows characteristic fragmentation patterns, with prominent ions resulting from cleavage at the branching point. Comparison of the obtained mass spectrum with a reference library (e.g., NIST) is crucial.

-

Confirmation with Kovats Retention Index: To increase confidence in identification, the Kovats retention index (RI) should be calculated. This is achieved by running a mixture of n-alkanes under the same GC conditions and comparing the retention time of the analyte to that of the n-alkanes.[13]

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated alkane or an alkane not present in the sample) is added to the extract before GC-MS analysis.[14] A calibration curve is generated using standards of 3-Methylundecane of known concentrations.

The following diagram outlines the general workflow for the analysis of 3-Methylundecane from insect sources.

Caption: Workflow for 3-Methylundecane analysis.

Biological and Pharmacological Perspectives

While 3-Methylundecane itself is not known to have direct pharmacological activity in mammals, its role as a semiochemical in insects makes it and similar branched alkanes attractive targets for the development of novel pest control strategies.[15] These could include:

-

Mating Disruption: The release of synthetic pheromones containing 3-Methylundecane into the environment can confuse insects and disrupt their mating, leading to a reduction in their population.

-

Attract-and-Kill Strategies: Pheromone-baited traps can be used to attract pests to a location where they are exposed to an insecticide.

The study of such compounds can also provide insights into the evolution of chemical communication and the development of resistance to conventional pesticides.

Conclusion and Future Directions

3-Methylundecane is a fascinating molecule with a well-established role in the chemical ecology of insects. While its presence in plants is documented, further research is needed to elucidate its function in these organisms. The lack of evidence for its natural production in microorganisms highlights an opportunity for synthetic biology to develop sustainable methods for its production. For researchers in drug development and related fields, a thorough understanding of the natural sources, biosynthesis, and biological roles of 3-Methylundecane can inform the design of innovative and environmentally sound technologies. Future research should focus on quantifying the concentration of 3-Methylundecane in a wider range of organisms, exploring its potential biosynthetic pathways in plants, and harnessing metabolic engineering to produce this valuable semiochemical.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Biosynthesis Pathway of Long-Chain Branched Alkanes in Insects.

- Benchchem. (n.d.). Application Note and Protocols for Cuticular Hydrocarbon Extraction.

- Blomquist, G. J., & Ginzel, M. D. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 45–60.

- Carlson, D. A., Bernier, U. R., & Sutton, B. D. (1998). Elution Patterns from Capillary GC for Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845–1865.

- Drijfhout, F. P. (2010). Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies.

- Everaerts, C., Farine, J. P., & Ferveur, J. F. (2010). Cuticular hydrocarbon profiling by fractionation and GC-MS in socially parasitic ants. Journal of Visualized Experiments, (43), e2073.

- Gibbs, A. G., & Pomonis, J. G. (1995). A gas chromatography-mass spectrometry method for the quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 43(11), 2899-2903.

- Kather, R., & Martin, S. J. (2012). Extraction and analysis of cuticular hydrocarbons in the weaver ant Oecophylla smaragdina (Fabricius) (Hymenoptera: Formicidae). International Journal of Fauna and Biological Studies, 3(6), 1-5.

- Snellings, T., Van den Abeele, J., & Wäckers, F. (2022). Effect of solvent extraction time on the hydrocarbon profile of Drosophila suzukii (Diptera: Drosophilidae) and behavioural effe. European Journal of Entomology, 119, 329-338.

- The Good Scents Company. (n.d.). 3-methyl undecane, 1002-43-3.

- Nelson, D. R. (2005). Insect hydrocarbons: biology, biochemistry, and chemical ecology. Cambridge University Press.

- van der Meer, R. K., & Marden, J. H. (2017). The role of cuticular hydrocarbons in insects. Annual Review of Entomology, 62, 271-292.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13845, 3-Methylundecane.

- Marine Scotland Science. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.

- Blomquist, G. J., Tittiger, C., & Jurenka, R. A. (2010). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 55, 45-60.

- Mpuru, S., Lwande, W., & Hassanali, A. (1996). Cuticular hydrocarbons of the house fly, Musca domestica. Journal of chemical ecology, 22(12), 2217-2231.

- The Pherobase. (n.d.). Semiochemical compound: 3-Methylundecane | C12H26.

- Chen, L., et al. (2014). Identification of Sex Pheromone Components of the Hessian Fly, Mayetiola destructor. Journal of Chemical Ecology, 40(10), 1146-1154.

- Molecules Editorial Office. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3793.

- El-Sayed, A. M., et al. (2021). Chemical and Bioactive Characterization of the Essential Oils Obtained from Three Mediterranean Plants. Molecules, 26(24), 7545.

- Heath, R. R., et al. (1991). Analysis, synthesis, formulation, and field testing of three major components of male mediterranean fruit fly pheromone. Journal of chemical ecology, 17(9), 1925-1940.

- Longdom Publishing. (2021). A Brief Note on Alkanes and its Applications. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(4).

- Özek, G., et al. (2019). Essential Oil Analysis of Some Plants. Journal of Medical Research and Health Sciences, 2(4), 1-6.

- MDPI. (2023). Organic Compounds with Biological Activity. Compounds, 3(1), 1-5.

- Ess, D. H., Liu, S., & De Proft, F. (2010). Density functional steric analysis of linear and branched alkanes. The journal of physical chemistry. A, 114(49), 12952–12957.

- Ball, D. W., et al. (2014). The Basics of General, Organic, and Biological Chemistry.

- El-Sayed, E. S. M., et al. (2017). Biological activities of secondary metabolites from Emericella nidulans EGCU 312. Journal of Applied Microbiology, 123(5), 1149-1161.

- Zhang, Y. N., et al. (2019). Code and chemical composition of tested pheromone blends Chemical... Pest management science, 75(12), 3293-3300.

- Al-Harrasi, A., et al. (2022). Aromatic Volatile Compounds of Essential Oils: Distribution, Chemical Perspective, Biological Activity, and Clinical Applications. Phytotherapy Research, 36(1), 18-47.

- Chemistry For Everyone. (2023, May 24). What Are Branched Alkanes? [Video]. YouTube.

- Pérez-Gálvez, F., et al. (2022). Pro-Apoptotic Activity of Bioactive Compounds from Seaweeds: Promising Sources for Developing Novel Anticancer Drugs. Marine Drugs, 20(4), 227.

- Helmenstine, A. M. (2022, June 9). Branched Chain Alkane Definition. ThoughtCo.

- National Center for Biotechnology Information. (2024).

- Koutinas, M., et al. (2023). Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197.

- Millar, J. G., et al. (2017). 5-Methylheptadecane: Sex Pheromone of the Broom Twig Miner, Leucoptera Spartifoliella, a Biological Control Agent for the Scotch Broom. Journal of Chemical Ecology, 43(10), 969-976.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Semiochemical compound: 3-Methylundecane | C12H26 [pherobase.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. faunajournal.com [faunajournal.com]

- 6. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jmrhs.info [jmrhs.info]

- 9. Aromatic Volatile Compounds of Essential Oils: Distribution, Chemical Perspective, Biological Activity, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. eje.cz [eje.cz]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

The Role of 3-Methylundecane in Ant Communication: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of 3-methylundecane, a methyl-branched alkane implicated in the complex chemical communication systems of various ant species. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the biosynthesis, perception, and behavioral significance of this semiochemical. It further details established experimental methodologies for its study, offering a comprehensive resource for investigating its role in insect chemical ecology and its potential as a target for novel pest management strategies.

Introduction: The Chemical Language of Ants

Ants, as highly successful eusocial insects, rely on a sophisticated chemical language to mediate nearly every aspect of their colonial life.[1] This communication is largely orchestrated by a diverse array of semiochemicals, chemical signals that carry information between individuals.[2] Among these, cuticular hydrocarbons (CHCs)—a complex layer of lipids covering the insect's body—play a pivotal role not only in preventing desiccation but also in conveying a wealth of social information.[3][4] These hydrocarbons, including straight-chain alkanes, alkenes, and methyl-branched alkanes, function as "biological barcodes," enabling ants to recognize nestmates, discriminate between castes, and assess the reproductive status of individuals.[5][6]

3-Methylundecane, a saturated branched alkane, has been identified as a component of the chemical profiles of several ant species and is recognized as a pheromone in species such as the giant sugar ant (Camponotus intrepidus) and the pronged epaulet ant (Notoncus ectatommoides).[7] This guide will delve into the multifaceted role of 3-methylundecane, from its molecular origins to its influence on ant behavior.

Chemical and Physical Properties of 3-Methylundecane

A thorough understanding of the physicochemical properties of 3-methylundecane is fundamental to its study, influencing choices in extraction, analytical techniques, and bioassay design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [8][9] |

| Molecular Weight | 170.335 g/mol | [8][9] |

| CAS Number | 1002-43-3 | [8][9] |

| Boiling Point | 210.8 ± 7.0 °C at 760 mmHg | [8] |

| Density | 0.8 ± 0.1 g/cm³ | [8] |

| Solubility | Insoluble in water; Soluble in alcohol and organic solvents like pentane and hexane. | [5] |

| Vapor Pressure | 0.3 ± 0.2 mmHg at 25°C | [8] |

These properties, particularly its relatively low volatility compared to alarm pheromones, are consistent with a role as a contact or short-range chemosignal, typical for many trail and recognition pheromones.[6]

Biosynthesis of 3-Methylundecane in Ants

The biosynthesis of methyl-branched alkanes like 3-methylundecane in insects is an extension of the fatty acid synthesis pathway, primarily occurring in specialized cells called oenocytes.[8][10] While the specific pathway for 3-methylundecane has not been elucidated in Notoncus ectatommoides, the general mechanism for methyl-branched CHC synthesis provides a robust model.

The process can be conceptualized in the following stages:

-

Initiation with a Branched Precursor: The synthesis likely begins with the incorporation of a branched starter unit during the initial steps of fatty acid synthesis. For a 3-methyl branched alkane, this would involve the use of a propionate starter unit derived from the metabolism of amino acids such as valine or isoleucine, or from succinate.[11]

-

Elongation: The initial branched acyl chain is then elongated by a series of fatty acid elongases (ELOs). Each cycle adds two carbon units from malonyl-CoA to the growing chain. The specificity of these elongases contributes to the final chain length of the hydrocarbon.[10]

-

Reduction: The resulting very-long-chain fatty acyl-CoA is then reduced to its corresponding aldehyde by a fatty acyl-CoA reductase (FAR).[10]

-

Decarbonylation: Finally, a P450 enzyme (CYP4G family) catalyzes the oxidative decarbonylation of the aldehyde, removing the carbonyl carbon and producing the final hydrocarbon, 3-methylundecane.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of 3-methylundecane in ants.

Neurophysiological Perception of 3-Methylundecane

Ants perceive hydrocarbon signals primarily through their antennae, which are covered in specialized sensory hairs called sensilla.[7][12] The detection of low-volatility CHCs like 3-methylundecane is thought to be mediated by basiconic sensilla.[7]

The molecular basis for hydrocarbon detection in ants is increasingly understood to involve a specific subfamily of odorant receptors (ORs), the 9-exon subfamily.[5][13] This gene family is significantly expanded in ants and other social insects, suggesting its crucial role in the evolution of their complex chemical communication systems.[13]

The process of perception can be outlined as follows:

-

Binding to Odorant Receptors: Molecules of 3-methylundecane enter the sensilla through pores and are transported to the dendrites of olfactory receptor neurons (ORNs). Here, they bind to specific ORs of the 9-exon family.

-

Neuronal Activation: This binding event triggers the opening of an ion channel formed by the specific OR and a conserved co-receptor (Orco), leading to the depolarization of the ORN and the generation of an action potential.[13]

-

Signal Transduction to the Brain: The axons of these ORNs project to the antennal lobes, the primary olfactory processing centers in the insect brain. Here, they synapse in distinct spherical structures called glomeruli.[7] It is hypothesized that specific glomeruli are tuned to particular classes of hydrocarbons.

-

Higher Brain Processing: From the antennal lobes, projection neurons relay the processed olfactory information to higher brain centers, such as the mushroom bodies, where the information is integrated and can lead to a behavioral response.[7]

The following diagram illustrates the signal transduction pathway.

Caption: Signal transduction pathway for 3-methylundecane perception.

Behavioral Role of 3-Methylundecane

While the precise behavioral function of 3-methylundecane can be species-specific, its classification as a pheromone in Notoncus ectatommoides suggests a role in trail-following and/or recruitment.[7] In general, branched alkanes on the ant cuticle contribute to the colony's unique odor profile, which is essential for nestmate recognition.[9]

Potential behavioral roles include:

-

Trail Pheromone: Foraging ants may deposit 3-methylundecane from their gaster, creating a chemical trail that nestmates can follow to a food source. The low volatility of this compound would create a persistent, short-range trail.

-

Aggregation Cue: The presence of 3-methylundecane could signal a location of interest, such as a new food source or nest site, prompting other ants to aggregate in the area.

-

Nestmate Recognition Cue: As a component of the cuticular hydrocarbon profile, 3-methylundecane would contribute to the colony-specific odor that allows ants to distinguish between nestmates and non-nestmates.

Experimental Methodologies

The study of 3-methylundecane in ant communication involves a combination of chemical analysis and behavioral bioassays.

Extraction and Chemical Analysis

Objective: To extract, identify, and quantify 3-methylundecane from ant samples.

Protocol: Cuticular Hydrocarbon Extraction

-

Sample Collection: Collect a standardized number of worker ants (e.g., 15 individuals) from a colony.[9] The ants can be anaesthetized by cooling.

-

Extraction: Place the ants in a clean 2 ml glass vial. Add 200 µl of high-performance liquid chromatography (HPLC) grade pentane or hexane and agitate for 10 minutes.[4][9] This will dissolve the hydrocarbons from the cuticle.

-

Fractionation (Optional): To isolate the alkane fraction, the extract can be passed through a small column of silica gel, eluting with hexane. This will separate the nonpolar hydrocarbons from more polar compounds.[4]

-

Concentration: The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Column: A nonpolar column, such as a ZB5-HT, is suitable for separating hydrocarbons.[3]

-

Temperature Program: A typical program would start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute all hydrocarbons.[3]

-

MS Detection: The mass spectrometer will fragment the eluting compounds, producing a characteristic fragmentation pattern that allows for the identification of 3-methylundecane by comparison to a known standard and mass spectral libraries.

The following diagram outlines the chemical analysis workflow.

Caption: Workflow for the extraction and analysis of 3-methylundecane.

Behavioral Bioassays

Objective: To determine the behavioral response of ants to synthetic 3-methylundecane.

Protocol: Trail-Following Bioassay

-

Arena Preparation: Use a clean, neutral surface such as filter paper placed in a petri dish or a larger foraging arena.[14]

-

Trail Application: Use a microsyringe to apply a solution of synthetic 3-methylundecane in a solvent like hexane along a defined path (e.g., a straight line or a circle). A control trail should be created using only the solvent.

-

Ant Introduction: Introduce a single forager ant into the arena and observe its behavior.

-

Data Collection: Record the distance the ant follows the trail, the time spent on the trail, and any other relevant behaviors (e.g., antennation, changes in walking speed).

-

Replication: Repeat the assay with multiple ants and colonies to ensure the results are robust.

The following diagram illustrates the trail-following bioassay setup.

Caption: Diagram of a trail-following bioassay.

Future Directions and Applications

The study of 3-methylundecane and other branched alkanes in ant communication is a burgeoning field. Future research should focus on:

-

Elucidating the complete biosynthetic pathway and identifying the specific enzymes involved. These enzymes could be targets for the development of species-specific pest control agents.

-

Identifying the specific olfactory receptors that detect 3-methylundecane. This could lead to the development of novel attractants or repellents.

-

Investigating the role of stereochemistry. Many biologically active molecules are chiral, and it is possible that ants can distinguish between different stereoisomers of 3-methylundecane.

-

Developing practical applications in pest management. Synthetic trail pheromones can be used to lure pest ants to baits or to disrupt their foraging trails.[15][16]

Conclusion

3-Methylundecane serves as a compelling example of the elegance and complexity of chemical communication in ants. As a methyl-branched alkane, it is a product of a specialized biosynthetic pathway and is perceived by a finely tuned neurophysiological system. Its role as a pheromone highlights the critical importance of cuticular hydrocarbons in orchestrating the social lives of these insects. The experimental methodologies outlined in this guide provide a framework for researchers to further unravel the intricacies of this and other semiochemicals, paving the way for new discoveries in chemical ecology and the development of innovative, environmentally benign pest management strategies.

References

- BenchChem. (n.d.). The Biosynthesis of Methyl-Branched Alkanes in Insects: A Technical Guide.

-

University of California - Riverside. (2017, August 18). Olfactory receptors that enable ants to smell and recognize workers, males, and their queen identified. ScienceDaily. Retrieved from

- BenchChem. (n.d.). An In-depth Technical Guide to the Biosynthesis Pathway of Long-Chain Branched Alkanes in Insects.

- Koto, A., Mersch, D., Hollis, B., & Keller, L. (2020). Ant cuticular hydrocarbons are heritable and associated with variation in colony productivity. Proceedings of the Royal Society B: Biological Sciences, 287(1928), 20200823.

- Chu, A. J., & Blomquist, G. J. (1980). Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes. Archives of Biochemistry and Biophysics, 201(1), 304–312.

- Sprenger, P. P., & Menzel, F. (2020). Cuticular hydrocarbon profiles differ between ant body parts: implications for communication and our understanding of CHC diffusion. Journal of Chemical Ecology, 46(10-11), 896–908.

- Slone, J. D., Pask, G. M., Ferguson, S. T., Millar, J. G., Berger, S. L., & Ray, A. (2015). Cuticular Hydrocarbon Pheromones for Social Behavior and Their Coding in the Ant Antenna. Cell Reports, 12(8), 1261–1272.

- Eng, R., & Johnston, J. S. (2015). Diversification of the ant odorant receptor gene family and positive selection on candidate cuticular hydrocarbon receptors. BMC Evolutionary Biology, 15(1), 227.

-

Raj, D., & Kumar, A. (2017). GC-MS chromatograms of cuticular hydrocarbons (CHCs) of ant T. rufonigra worker. ResearchGate. Retrieved from [Link]

- Pask, G. M., Slone, J. D., Millar, J. G., & Ray, A. (2016). Genomic and brain expansion provide ants with refined sense of smell. Proceedings of the National Academy of Sciences, 113(48), 13589–13594.

- Akino, T. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Bio-protocol, 13(13), e4723.

- Mpuru, S., & Blomquist, G. J. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(5), 1332–1337.

-

Morgan, E. D. (2009). Biosynthesis in Insects. ResearchGate. Retrieved from [Link]

-

Cell Press. (2015, August 13). When it comes to body odor, ants are connoisseurs. EurekAlert!. Retrieved from [Link]

-

Raj, D., & Kumar, A. (2017). GC-MS chromatograms of cuticular hydrocarbons Heptacosane present in the ant O. smaragdina worker. ResearchGate. Retrieved from [Link]

- Gries, R., Alamsetti, S. K., & Gries, G. (2019). Ants Sense, and Follow, Trail Pheromones of Ant Community Members. Insects, 10(11), 382.

- Adams, R. M. M., & Jones, T. H. (2020). Interspecific Eavesdropping on Ant Chemical Communication. Frontiers in Ecology and Evolution, 8, 69.

-

Van Ham, R. C., & Millar, J. G. (2012). Techniques for Behavioral Bioassays. ResearchGate. Retrieved from [Link]

- Suckling, D. M., Peck, R. W., Stringer, L. D., Snook, K., & Banko, P. C. (2010). Trail pheromone disruption of Argentine ant trail formation and foraging. Journal of Chemical Ecology, 36(1), 122–128.

-

Gries, R., Alamsetti, S. K., & Gries, G. (2019). Ants Sense, and Follow, Trail Pheromones of Ant Community Members. ResearchGate. Retrieved from [Link]

-

Jones, T. H., & St-Germain, C. (2025). Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation. ResearchGate. Retrieved from [Link]

- Jackson, D. E., Martin, S. J., Holcombe, M., & Ratnieks, F. L. W. (2007). Spatial and temporal variation in pheromone composition of ant foraging trails. Behavioral Ecology, 18(2), 444–450.

-

Choe, D.-H. (2012). Identification and Characterization of Trail Pheromones and Queen Pheromones in the Argentine Ant, Linepithema humile (Mayr). SciSpace. Retrieved from [Link]

-

Jackson, D. E., & Ratnieks, F. L. W. (2006). Experimental apparatus used for investigation of pheromone trails on smoked glass. ResearchGate. Retrieved from [Link]

-

Powers, L. L. (2014). Investigating Ant Trail Pheromones. California Science & Engineering Fair. Retrieved from [Link]

-

Jones, T. H., & St-Germain, C. (2025). Identification of Trail Following and Alarm Pheromones of Lasius Flavus Using Bioassay-Directed Fractionation. AntWiki. Retrieved from [Link]

- Chalissery, J. M., Gries, R., Alamsetti, S. K., Ardiel, M. J., & Gries, G. (2021). Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae). Journal of Chemical Ecology, 47(10-11), 863–872.

- Choe, D.-H., Villafuerte, D. B., & Tsutsui, N. D. (2012). Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae). PLoS ONE, 7(9), e45016.

- Chalissery, J. M., Gries, R., Ho, N., & Gries, G. (2018). Effects of trail pheromone purity, dose, and type of placement on recruiting European fire ants, Myrmica rubra, to food baits. The Canadian Entomologist, 150(5), 616–627.

-

Chalissery, J. M., Gries, R., Alamsetti, S. K., Ardiel, M. J., & Gries, G. (2021). Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae). AntWiki. Retrieved from [Link]

-

AntWiki. (n.d.). Notoncus ectatommoides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. When it comes to body odor, ants are connoisseurs | EurekAlert! [eurekalert.org]

- 7. Genomic and brain expansion provide ants with refined sense of smell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cuticular Hydrocarbon Pheromones for Social Behavior and Their Coding in the Ant Antenna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diversification of the ant odorant receptor gene family and positive selection on candidate cuticular hydrocarbon receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ants Sense, and Follow, Trail Pheromones of Ant Community Members - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trail pheromone disruption of Argentine ant trail formation and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journal.entsocbc.ca [journal.entsocbc.ca]

3-Methylundecane CAS number and molecular weight

This guide provides a comprehensive technical overview of 3-methylundecane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond basic data to offer insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.

Introduction and Chemical Identity

3-Methylundecane is a branched-chain alkane, an isomer of dodecane, that finds utility in various specialized applications, including as a component in fuels and lubricants and as a research chemical. Its branched structure imparts distinct physical properties, such as a lower melting point and altered viscosity compared to its linear counterpart, n-dodecane. Understanding its synthesis and analytical characterization is crucial for its application in high-purity contexts.

The fundamental identifiers for 3-methylundecane are summarized below.

| Identifier | Value | Source |

| CAS Number | 1002-43-3 | [NIST], [Pharmaffiliates], [AA Blocks] |

| Molecular Formula | C₁₂H₂₆ | [NIST], [Pharmaffiliates], [AA Blocks] |

| Molecular Weight | 170.33 g/mol | [PubChem], [Carl ROTH] |

| IUPAC Name | 3-methylundecane | [NIST] |

| Synonyms | 2-Ethyl-decane, (dl) 3-methylundecane | [NIST] |

Below is a visualization of the chemical structure of 3-methylundecane.

Caption: Workflow for the synthesis of 3-Methylundecane.

Step 1: Formation of sec-Butylmagnesium Bromide (Grignard Reagent)

-

Principle: This step involves the reaction of an alkyl halide (2-bromobutane) with magnesium metal in an anhydrous ether solvent to form an organometallic compound, the Grignard reagent. The ether solvent is crucial as it solvates the magnesium, facilitating the reaction and stabilizing the resulting reagent.

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

A small crystal of iodine can be added to activate the magnesium surface.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and bubbling.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Step 2: Grignard Reaction with Nonan-2-one

-

Principle: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of nonan-2-one. A subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol, 3-methylundecan-3-ol.

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve nonan-2-one in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the nonan-2-one solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Perform an acidic workup by slowly pouring the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methylundecan-3-ol.

-

Step 3: Dehydration of 3-Methylundecan-3-ol

-

Principle: The tertiary alcohol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to form a mixture of alkenes. The reaction proceeds via an E1 mechanism.

-

Procedure:

-

To the crude alcohol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture and distill the resulting alkene(s) as they are formed.

-

Wash the distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over a suitable drying agent.

-

Step 4: Catalytic Hydrogenation of the Alkene Mixture

-

Principle: The double bond(s) in the alkene mixture are reduced to a single bond by catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is commonly used for this transformation. This step yields the final saturated alkane, 3-methylundecane.

-

Procedure:

-

Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the crude 3-methylundecane.

-

Purify the product by distillation or column chromatography if necessary.

-

Analytical Methods for Characterization and Purity Assessment

The identity and purity of synthesized 3-methylundecane must be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of volatile compounds like 3-methylundecane

Stereoisomers of 3-Methylundecane and their significance

An In-Depth Technical Guide to the Stereoisomers of 3-Methylundecane: Synthesis, Separation, and Significance

Abstract

3-Methylundecane (C₁₂H₂₆) is a branched-chain alkane that, despite its simple structure, serves as a valuable model for understanding the principles of stereoisomerism and its profound impact on chemical and biological systems.[1][2][3] This technical guide provides a comprehensive overview of the stereochemistry of 3-methylundecane, focusing on its enantiomeric forms, (R)-3-methylundecane and (S)-3-methylundecane. We will explore methodologies for their stereoselective synthesis and analytical separation, and delve into their significance, particularly in the field of chemical ecology as semiochemicals and as illustrative models for the stereospecific interactions crucial in drug development. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of chiral molecules.

Introduction to the Stereochemistry of 3-Methylundecane

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[4][5] The study of these isomers is critical because their spatial arrangement dictates their physical, chemical, and, most importantly, biological properties.[4][6]

3-Methylundecane possesses a single chiral center at the C3 carbon atom—the carbon bonded to a methyl group, an ethyl group, an octyl group, and a hydrogen atom. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methylundecane and (S)-3-methylundecane.

dot

Caption: Enantiomers of 3-Methylundecane highlighting the chiral center.

These enantiomers have identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors. This differential interaction is the cornerstone of stereospecificity in biological systems.[7]

Physicochemical Properties

The general properties of 3-methylundecane are summarized below. It is important to note that these values apply to the racemic mixture as well as the individual enantiomers.

| Property | Value | Source |

| CAS Number | 1002-43-3 | [1][2][8][9] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][3][9] |

| Boiling Point | ~211 °C @ 760 mmHg | [10] |

| Density | ~0.749 g/mL | [11] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [10][12] |

| IUPAC Name | 3-methylundecane | [3] |

Stereoselective Synthesis

The preparation of enantiomerically pure 3-methylundecane is not trivial and requires a stereoselective synthetic approach. While a racemic mixture can be synthesized through standard alkylation methods (e.g., Grignard reaction of an octylmagnesium halide with 2-pentanone followed by reduction), obtaining a single enantiomer necessitates the use of chiral catalysts, auxiliaries, or starting materials.

A plausible and established approach involves the asymmetric alkylation of a prochiral ketone or the use of a chiral organometallic reagent. For instance, a Corey-Bakshi-Shibata (CBS) reduction of 3-undecanone could yield a chiral alcohol, which can then be converted to the corresponding alkane.

Causality in Synthesis: The choice of a stereoselective method is dictated by the need to control the three-dimensional arrangement of atoms at the newly formed chiral center. Without such control, a 50:50 mixture of (R) and (S) enantiomers (a racemate) is invariably produced, which would require subsequent, often costly, chiral resolution.

Analytical Separation and Characterization

Distinguishing and quantifying the enantiomers of 3-methylundecane is a critical analytical challenge. As enantiomers possess identical physical properties, standard chromatographic techniques like GC or HPLC on achiral stationary phases will not separate them. The solution lies in creating a chiral environment that allows for differential interaction with each enantiomer.

Chiral Chromatography

The most powerful and widely used technique for separating enantiomers is chiral chromatography.[4] Supercritical Fluid Chromatography (SFC) is particularly advantageous for separating non-polar compounds like alkanes due to its use of supercritical CO₂ as the primary mobile phase, offering low viscosity and high diffusivity for fast and efficient separations.[13][14]

dot

Caption: Experimental workflow for the chiral separation of 3-methylundecane.

Protocol: Chiral SFC for Separation of 3-Methylundecane Enantiomers

This protocol describes a self-validating system for the development of a chiral SFC method.

-

System Preparation:

-

Instrument: Supercritical Fluid Chromatography system coupled with a UV or Mass Spectrometric detector.

-

Mobile Phase A: Supercritical CO₂ (SFC grade).

-

Mobile Phase B (Modifier): HPLC-grade Methanol or Isopropanol.

-

-

Column Screening (Method Development):

-

Objective: To identify a chiral stationary phase (CSP) that provides baseline or near-baseline separation.

-

Procedure:

-

Prepare a 1 mg/mL solution of racemic 3-methylundecane in hexane.

-

Sequentially screen a set of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H).[14]

-

Use a generic gradient or isocratic screening method (e.g., 5-40% methanol modifier over 5 minutes).

-

Rationale: Different CSPs have unique chiral recognition mechanisms. Screening multiple columns maximizes the probability of finding a suitable one.[14]

-

-

-

Method Optimization:

-

Objective: To improve the resolution (Rs > 1.5) and shorten the run time of the separation identified during screening.

-

Parameters to Adjust:

-

Modifier: Switch between methanol and isopropanol to alter selectivity.

-

Isocratic Concentration: Fine-tune the percentage of the modifier. Lower percentages often increase retention and resolution.

-

Flow Rate: Typically 2-4 mL/min. Higher flow rates reduce analysis time but may decrease efficiency.

-

Back Pressure: Maintain a pressure of 100-150 bar to ensure CO₂ remains in its supercritical state.

-

Temperature: Usually 35-40 °C. Temperature affects solvent viscosity and interaction kinetics.

-

-

-

Validation and Analysis:

-

Once optimized, inject the sample to confirm the separation of two distinct peaks corresponding to the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (% ee) to determine the purity of a non-racemic sample.

-

Structural Confirmation: Collect the separated fractions and confirm their identity using Mass Spectrometry (to verify the molecular weight of 170.33) and NMR spectroscopy (to confirm the carbon-hydrogen framework).[15][16]

-

Significance and Applications

The true significance of 3-methylundecane's stereoisomers lies in their differential biological activity, which serves as a microcosm for the importance of stereochemistry in broader scientific fields.

Chemical Ecology: Pheromones

Many branched-chain alkanes function as crucial semiochemicals (pheromones) in insect communication.[17][18] The biological activity of these pheromones is often highly dependent on their stereochemistry. A specific enantiomer may be highly attractive to an insect, while its mirror image could be inactive or even inhibitory.

dot

Caption: Stereospecific interaction of an enantiomer with a biological receptor.

This principle is fundamental. The insect's receptor protein is itself chiral, composed of L-amino acids, and thus has a specific three-dimensional binding pocket. Only the enantiomer with the correct spatial arrangement can fit properly and elicit a downstream neurological signal.[6] While 3-methylundecane itself is a known semiochemical, this principle of stereospecificity is observed in countless other pheromones, such as 3,7-dimethylpentadecane in the leaf-miner moth Leucoptera sinuella.[18]

Relevance to Drug Development

In the pharmaceutical industry, the stereochemistry of a drug is of paramount importance. The two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[4][7]

-

Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or, in the worst-case scenario, contribute to undesirable side effects or toxicity.[5]

-

Case in Point - Ibuprofen: The well-known anti-inflammatory drug ibuprofen is sold as a racemate. However, only the (S)-enantiomer is active in inhibiting the prostaglandin H2 synthase enzyme. The (R)-enantiomer is inactive but is fortunately converted to the (S)-form in the body.[6]

-

Regulatory Scrutiny: Regulatory agencies now require drug developers to thoroughly investigate the properties of each stereoisomer of a new chiral drug candidate. This necessitates the development of robust methods for stereoselective synthesis and chiral analysis, precisely the techniques discussed for 3-methylundecane.

While 3-methylundecane is not a drug, its simple chiral structure makes it an excellent model compound for developing and validating analytical techniques that are directly transferable to the characterization of complex chiral active pharmaceutical ingredients (APIs). Understanding how to synthesize, separate, and analyze its enantiomers provides a foundational skill set for any professional in drug discovery and development.[19][20]

Conclusion

3-Methylundecane, a seemingly simple hydrocarbon, offers a profound illustration of the principles and practical challenges of stereochemistry. Its existence as (R) and (S) enantiomers necessitates advanced synthetic and analytical strategies to isolate and characterize each form. The high degree of stereospecificity observed in its biological roles, particularly in chemical ecology, directly mirrors the critical importance of chirality in drug design and action. For researchers and professionals in the life sciences, a thorough understanding of the concepts demonstrated by 3-methylundecane's stereoisomers is not merely academic but a fundamental requirement for innovation and ensuring the safety and efficacy of next-generation chemical and therapeutic agents.

References

-

National Institute of Standards and Technology. (n.d.). Undecane, 3-methyl-. NIST Chemistry WebBook. [Link]

-

AA Blocks. (n.d.). 3-Methylundecane. [Link]

-

National Institute of Standards and Technology. (n.d.). Undecane, 3-methyl-. NIST Chemistry WebBook (alternative link). [Link]

-

The Pherobase. (n.d.). Semiochemical compound: 3-Methylundecane. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylundecane. PubChem Compound Summary for CID 13845. [Link]

-

The Good Scents Company. (n.d.). 3-methyl undecane. [Link]

-

Klán, P., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Scientific Reports. [Link]

-

Bergmann, J., et al. (2020). 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae). Journal of Chemical Ecology. [Link]

-

Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Drug and Alcohol Research. [Link]

-

PubChemLite. (n.d.). 3-methylundecane (C12H26). [Link]

-

Stenutz. (n.d.). 3-methylundecane. [Link]

-

Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality. [Link]

-

Wilde, M., et al. (2021). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Forensic Science International. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylundecane. PubChem Compound Summary for CID 23459. [Link]

-

Desfontaine, V., et al. (2015). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Anonymous. (n.d.). Stereochemistry and biological activity of drugs. SlideShare. [Link]

-

LibreTexts Chemistry. (2022). 3.11: Stereochemistry in biology and medicine. [Link]

-

Hu, J., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules. [Link]

-

Montanari, S., & Arringo, S. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules. [Link]

-

Singh, A. K., et al. (2015). Direct chiral separations of third generation b-blockers through high performance liquid chromatography: a review. Scientia Chromatographica. [Link]

-

Angelos, M. R., & Meyers, J. A. (2008). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Drug Testing and Analysis. [Link]

-

Rebizi, M. N. (2024). Chiral separation and Molecular Docking of some Fluoroquinolones Via Cellulose Tris (3,5-dimethylphenylcarbamate as Chiral Selector. ResearchGate. [Link]

-

Xenakis, A., & Chrysina, E. D. (2022). The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. Pharmaceutics. [Link]

-

Jiglau, G., et al. (2019). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. [Link]

-